1,6-Bis-boc-8-(thiomethyl)ergoline
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1,6-Bis-boc-8-(thiomethyl)ergoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
1,6-Bis-boc-8-(thiomethyl)ergoline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Bis-boc-8-(thiomethyl)ergoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
1,6-Bis-boc-8-(thiomethyl)ergoline can be compared to other similar compounds, such as:
Ergoline: The parent compound, which has a similar structure but lacks the thiomethyl and boc groups.
1,6-Bis-boc-8-(methyl)ergoline: A similar compound with a methyl group instead of a thiomethyl group.
1,6-Bis-boc-8-(ethyl)ergoline: Another similar compound with an ethyl group instead of a thiomethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOIXYJEIMWFY-XFQXTVEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747159 |
Source
|
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263162-43-1 |
Source
|
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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